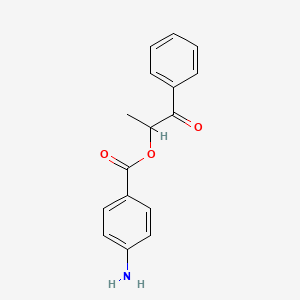

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Description

BenchChem offers high-quality 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(15(18)12-5-3-2-4-6-12)20-16(19)13-7-9-14(17)10-8-13/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEZRWHJATUUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257739 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-11-8 | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Aminobenzoyl)oxy]-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photochemical Strategies for Phenacyl Ester Protecting Groups: From Synthesis to Physiological Uncaging

Executive Summary: The Strategic Value of Phenacyl Esters

In the landscape of complex molecule synthesis and chemical biology, phenacyl esters (Pac) and their derivatives—specifically p-hydroxyphenacyl (pHP)—occupy a unique orthogonal niche. Unlike acid-labile (Boc, Trityl) or base-labile (Fmoc) groups, phenacyl esters offer a dual-mode deprotection profile: they are cleavable via mild photolysis (300–366 nm) or reductive electron transfer (Zn/AcOH, Mg/AcOH).

This guide provides a rigorous technical analysis of the photochemistry governing these groups. It distinguishes between the radical-based reduction mechanism of standard phenacyl esters (used in organic synthesis) and the photo-Favorskii rearrangement of p-hydroxyphenacyl esters (used in physiological "caging").

Mechanistic Foundations

Understanding the specific photophysical pathway is critical for optimizing deprotection yields and avoiding side reactions.

The Standard Phenacyl (Pac) Mechanism: Radical Reduction

For unsubstituted or simple alkoxy-substituted phenacyl esters (e.g., p-methoxyphenacyl), the cleavage mechanism is solvent-dependent and proceeds via a Norrish Type II-like hydrogen abstraction .

-

Excitation: Irradiation (typically 313–366 nm) excites the carbonyl to the singlet state (

), which rapidly undergoes intersystem crossing (ISC) to the triplet state ( -

H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from a hydrogen-donor solvent (e.g., isopropanol, ethanol, dioxane).

-

Radical Pair Formation: This generates a ketyl radical and a solvent radical.

-

Cleavage: Subsequent electron transfer or fragmentation releases the carboxylic acid and produces acetophenone as a byproduct.[1]

Critical Insight: This pathway requires a hydrogen-donating solvent. In inert solvents (benzene, CCl

The p-Hydroxyphenacyl (pHP) Mechanism: Photo-Favorskii Rearrangement

The p-hydroxyphenacyl group represents a quantum leap in protecting group technology, designed specifically for aqueous and physiological environments. It does not rely on solvent H-abstraction but instead undergoes a photo-Favorskii rearrangement .

-

Excitation & Proton Transfer: Upon excitation, the phenolic proton is rapidly transferred to the solvent (water), mediated by the excited state (

or short-lived -

Quinone Methide Formation: This forms a triplet p-quinone methide intermediate.

-

Spirocyclization: The intermediate rearranges into a strained spirocyclohexa-2,5-dienylcyclopropyl-4,8-dione (spiroketone).

-

Product Release: Hydrolysis of the spiroketone expels the leaving group (the protected acid) and yields p-hydroxyphenylacetic acid (t-HPAA) as the benign byproduct.

Why this matters: The pHP byproduct (t-HPAA) is transparent at the irradiation wavelength (>300 nm), preventing the "inner filter effect" where byproducts absorb light and stall the reaction—a common failure mode with nitrobenzyl cages [2, 3].

Visualizing the Mechanisms

Figure 1: Mechanistic divergence between standard Phenacyl (Pac) reduction and p-Hydroxyphenacyl (pHP) photo-Favorskii rearrangement.

Experimental Framework & Protocols

Comparative Properties of Phenacyl Variants

| Feature | Standard Phenacyl (Pac) | p-Hydroxyphenacyl (pHP) | p-Methoxyphenacyl |

| Primary Application | Synthetic Organic Chemistry | Physiological Caging / Bio-assays | Tunable Synthesis |

| Cleavage Mechanism | Radical Reduction (H-abstraction) | Photo-Favorskii Rearrangement | Radical Reduction |

| Required Solvent | Ethanol, Isopropanol, Dioxane | Water/Buffer, Aqueous MeCN | Alcohols, Dioxane |

| Quantum Yield ( | 0.1 – 0.5 (Solvent dependent) [4] | 0.1 – 0.4 (Leaving group dependent) [5] | High in EtOH |

| Byproduct | Acetophenone (UV absorbing) | p-Hydroxyphenylacetic acid (Transparent) | p-Methoxyacetophenone |

| Chemical Cleavage | Zn/AcOH, Mg/AcOH, PhSNa | Zn/AcOH | Zn/AcOH |

Protocol A: Photolytic Deprotection of Pac Esters (Synthetic Scale)

Use this for bulk deprotection of intermediates in organic synthesis.

-

Preparation: Dissolve the Pac-protected substrate (10–50 mM) in degassed Ethanol or Methanol .

-

Note: If solubility is poor, use Dioxane/Ethanol (1:1). Avoid benzene or pure acetonitrile as H-abstraction is inefficient.

-

-

Scavenger: Add 1.0–5.0 equivalents of a mild H-donor if using a non-protic co-solvent, though the alcohol solvent usually suffices.

-

Irradiation: Irradiate with a medium-pressure Hg lamp (Pyrex filtered,

nm) or a 365 nm LED array.-

Monitoring: Monitor by TLC or HPLC.[2] Reaction is typically complete in 30–120 mins.

-

-

Workup: Evaporate solvent. The byproduct (acetophenone) is volatile but can be removed via flash chromatography if traces remain.

Protocol B: Physiological Uncaging of pHP-Caged Bioactives

Use this for releasing peptides, nucleotides, or neurotransmitters in biological media.

-

Buffer Preparation: Prepare a buffer (PBS or HEPES, pH 7.0–7.4).

-

Critical: The photo-Favorskii mechanism requires water. Ensure water content is

(ideally aqueous buffer) [2].

-

-

Concentration: Prepare the caged compound at 10–100

M (for assays) or up to 1 mM (for preparative release). -

Irradiation: Use a focused UV source (300–366 nm).

-

Laser Uncaging: For time-resolved studies, use a pulsed laser (e.g., Nd:YAG 355 nm). The rate constant for release is typically

, allowing nanosecond resolution [5].

-

-

Quantification: The reaction is clean. The appearance of the free bioactive can be tracked directly without interference from the transparent byproduct.

Protocol C: Orthogonal Chemical Cleavage (Mg/AcOH)

Use this when you need to remove the phenacyl group without light (e.g., keeping a Boc or Fmoc group intact).

While Zn/AcOH is traditional, Magnesium (Mg) in Acetic Acid offers a milder, cleaner reduction profile [6, 7].

-

Dissolution: Dissolve substrate (1 equiv) in Methanol (0.1 M).

-

Reagents: Add Glacial Acetic Acid (10 equiv) and Mg turnings (5 equiv).

-

Reaction: Stir at room temperature for 50–70 mins.

-

Workup: Filter off excess Mg. Dilute with EtOAc, wash with brine/NaHCO

.

Troubleshooting & Optimization

Inner Filter Effects

-

Problem: Reaction stalls at 50% conversion.

-

Cause: In standard Pac esters, the acetophenone byproduct absorbs strongly at 300–320 nm, competing with the starting material.

-

Solution: Switch to pHP esters (byproduct is transparent) or use a flow reactor to continuously remove products.

Solubility Issues

-

Problem: pHP esters are often hydrophobic.

-

Solution: Use "remote" solubilizing groups or co-solvents (DMSO up to 5% is generally tolerated in bio-assays).

Premature Hydrolysis

-

Problem: pHP esters can be sensitive to high pH (>9).

-

Solution: Maintain pH < 8.0 during storage. The pKa of the phenolic proton is ~7–8; ionization in the ground state can alter stability.

Workflow Visualization

Figure 2: Orthogonal workflow allowing selection between chemical and photochemical deprotection based on substrate sensitivity.

References

-

Mechanism of Photosolvolytic Rearrangement of p-Hydroxyphenacyl Esters. Journal of the American Chemical Society. 1

-

p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC. 7

-

The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion. SciSpace. 9

-

Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters. American Chemical Society. 10

-

The effect of pKa on the quantum yields for substituted p-hydroxyphenacyl (pHP). ResearchGate. 11

-

Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Thieme Connect. 12

-

A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid. PubMed. 13

-

Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups. ACS Catalysis. 14[14]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: UV Absorption & Photochemistry of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

The following technical guide provides an in-depth analysis of the UV absorption properties and photochemical behavior of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate . This document is structured for researchers in photochemistry, drug delivery, and materials science.

Executive Summary & Molecular Architecture

1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (CAS: 1160264-11-8) is a specialized ester combining a photoactive phenacyl moiety with a bio-active 4-aminobenzoate (PABA) cargo. It belongs to the class of

The molecule functions as a dual-chromophore system where the phenacyl group acts as the light-harvesting trigger for cleavage, and the 4-aminobenzoate acts as the releasable payload (and a secondary UV absorber).

Structural Deconstruction

The UV absorption spectrum is a composite of its two electrically distinct chromophores, separated by a saturated

| Moiety | Structure | Electronic Role | Primary Absorption ( |

| Chromophore A | 4-Aminobenzoyl (PABA ester) | Payload / UV Filter | ~285–295 nm (Strong |

| Chromophore B | Phototrigger | ~245 nm ( | |

| Linker | Insulator | None (Transparent >200 nm) |

Theoretical UV Absorption Profile

Since the two chromophores are effectively decoupled in the ground state, the total molar extinction coefficient

Spectral Bands & Assignment

-

The Primary Band (280–300 nm):

-

Origin: Intramolecular Charge Transfer (ICT) of the 4-aminobenzoate moiety (

). -

Characteristics: This is the dominant feature of the spectrum. In polar solvents like ethanol or acetonitrile, this band typically centers around 290 nm with an extinction coefficient

. -

Relevance: This band overlaps significantly with UVB radiation, making the molecule an effective photon sponge in this region.

-

-

The Excitation Band (240–250 nm):

-

Origin:

transition of the benzoyl (phenacyl) group. -

Characteristics: Sharp, intense absorption. While stronger than the

band, it is often less useful for selective excitation in biological contexts due to competitive absorption by cellular components (DNA/proteins).

-

-

The Photolysis Trigger Band (310–330 nm):

-

Origin:

transition of the carbonyl in the phenacyl group. -

Characteristics: A weak shoulder or low-intensity tail (

). -

Critical Function: Despite its low intensity, this band is critical for controlled photolysis. Irradiation at 313 nm or 365 nm (high intensity) populates the reactive triplet state of the ketone without inducing competitive side reactions often seen at lower wavelengths.

-

Solvatochromic Effects

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The PABA band (~290 nm) will undergo a red shift (bathochromic) due to stabilization of the polar excited state. The

band of the ketone (~320 nm) typically undergoes a blue shift (hypsochromic) due to hydrogen bonding stabilizing the ground state lone pair. -

Non-Polar Solvents (e.g., Cyclohexane): The PABA band may shift to ~280 nm, and the vibrational fine structure of the benzoyl moiety becomes more distinct.

Photochemical Mechanism (Photolysis)

The defining feature of this molecule is its ability to release 4-aminobenzoic acid upon UV exposure. The mechanism follows the established pathway for

Mechanism Description

-

Excitation: Absorption of a photon (typically

nm) promotes the phenacyl ketone to the Singlet excited state ( -

Intersystem Crossing (ISC): Rapid ISC yields the reactive Triplet state (

, -

Radical Cleavage: The triplet ketone undergoes

-cleavage (homolysis) of the C-O ester bond or hydrogen abstraction (Norrish Type II), depending on the specific substitution and solvent. For -

Release: The carboxylate radical captures a proton (or reacts with solvent) to release free 4-aminobenzoic acid , while the phenacyl fragment rearranges into a benzofuran derivative or acetophenone byproduct.

Diagram: Photolysis Pathway

Caption: Photochemical degradation pathway initiated by n-pi* excitation of the phenacyl moiety.

Experimental Characterization Protocols

To validate the spectrum and photolysis rates, the following protocols are recommended.

Protocol A: UV-Vis Spectral Acquisition

Objective: Determine

-

Solvent Selection: Prepare stock solutions in Acetonitrile (MeCN) (UV cutoff <190 nm) and Ethanol (EtOH) (to mimic biological polarity).

-

Concentration: Prepare a dilution series (e.g.,

). Absorbance at -

Blanking: Use a matched quartz cuvette with pure solvent.

-

Scan Parameters:

-

Range: 200 nm – 400 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Slit Width: 1.0 nm.

-

Protocol B: Photolysis Kinetics (Quantum Yield Estimation)

Objective: Measure the rate of PABA release.

-

Setup: Place a

solution in a quartz cuvette. -

Irradiation: Use a mercury arc lamp with a 313 nm bandpass filter or a 365 nm LED .

-

Monitoring:

-

Take UV scans every 30 seconds.

-

Isosbestic Points: Look for sharp isosbestic points, which confirm a clean conversion without secondary degradation of the products.

-

PABA Appearance: Monitor the shift in the main peak. Free PABA (acid form) has a slightly shifted spectrum compared to the ester.

-

-

Quantification: Use HPLC (C18 column, Water/MeCN gradient) to quantify the appearance of free 4-aminobenzoic acid against a standard curve.

Applications & Implications

-

Caged Pharmaceuticals: This molecule serves as a model for "caged" anesthetic or sunscreen agents. The 4-aminobenzoate moiety is the active component of Benzocaine (anesthetic) and PABA (UV filter).

-

Photo-Probes: The release of the amine functionality upon irradiation can be used to "turn on" fluorescence or bioactivity in a spatially controlled manner (e.g., lithography or cell signaling studies).

-

Material Science: Used as a photo-acid generator (PAG) equivalent (releasing a carboxylic acid) to alter the solubility of polymer resists.

References

-

Sheehan, J. C., & Umezawa, K. (1973). Phenacyl esters as photolabile blocking groups.The Journal of Organic Chemistry , 38(21), 3771–3774. Link

-

Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chemical Reviews , 113(1), 119–191. Link

-

Givens, R. S., et al. (2003). New Photoactivated Protecting Groups.Methods in Enzymology , 360, 37–56. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1160264-11-8.Link

Methodological & Application

Solvent selection for photolysis of phenacyl 4-aminobenzoate

Executive Summary

This guide details the solvent selection strategy for the photolytic cleavage of phenacyl 4-aminobenzoate . Unlike simple alkyl esters, this compound presents a "push-pull" electronic system due to the p-amino group, which can complicate the photochemistry via Internal Charge Transfer (ICT) states. This protocol prioritizes solvents that balance solubility , hydrogen-atom donation (HAD) capability, and optical transparency , ensuring maximal quantum yield (

Mechanistic Grounding

To select the correct solvent, one must understand the competing pathways upon UV excitation.

The Photolysis Mechanism

The cleavage of phenacyl esters typically proceeds via a triplet-state mechanism (

-

Excitation: The phenacyl moiety absorbs a photon (

nm), entering the Singlet excited state ( -

Intersystem Crossing (ISC): Rapid ISC yields the reactive Triplet state (

). -

H-Abstraction: The triplet carbonyl abstracts a hydrogen atom (from the solvent or an internal source), forming a ketyl radical.

- -Cleavage: The radical undergoes scission to release 4-aminobenzoic acid (PABA) and an acetophenone byproduct.

The "Amino Effect" (Quenching Risk)

The 4-aminobenzoate moiety is not spectrally inert. The amino group is a strong electron donor. In highly polar solvents, the ICT state of the PABA moiety is stabilized. If the ICT energy level drops below the phenacyl

Therefore, the ideal solvent must:

-

Facilitate H-abstraction (favors protic/H-donor solvents).

-

Destabilize competitive ICT states (favors non-polar solvents).

-

Optimization: Since H-abstraction is the rate-limiting step for cleavage, H-donor capability usually outweighs ICT quenching concerns , but a screening step is required.

Solvent Selection Matrix

| Solvent Class | Representative Solvents | H-Donor Ability | UV Cutoff (nm) | Recommendation | Mechanistic Note |

| Alcohols | Methanol, Ethanol, Isopropanol | High | 205-210 | Primary Choice | Excellent H-donors; facilitate radical formation. |

| Nitriles | Acetonitrile (MeCN) | Negligible | 190 | Secondary Choice | Good for solubility; requires added H-donor (e.g., 1% 1,4-cyclohexadiene). |

| Ethers | THF, Dioxane | Moderate | 215-230 | Alternative | Prone to peroxide formation; stabilize radicals well. |

| Hydrocarbons | Cyclohexane, Hexane | Low | 195 | Specialized | Use only if ICT quenching is observed in polar solvents. Poor solubility likely. |

| Water | Water (buffered) | None | 190 | Co-solvent | Use with MeCN/MeOH to improve PABA solubility. |

Visualization: Decision Pathways

The following diagram outlines the logical flow for selecting and optimizing the solvent system.

Figure 1: Logic flow for solvent selection. Green nodes indicate successful pathways; yellow indicates optimization steps.

Detailed Experimental Protocol

Materials & Equipment

-

Compound: Phenacyl 4-aminobenzoate (Recrystallized, purity >98%).

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), Ethanol (EtOH).

-

Light Source: Mercury-Xenon arc lamp or 300 nm UV-LED.

-

Filter: Pyrex glass filter (

nm) to prevent degradation of the PABA product. -

Analysis: HPLC with PDA detector (C18 column).

Preparation of Solutions

-

Stock Solution: Dissolve 5 mg of phenacyl 4-aminobenzoate in 10 mL of the selected solvent (0.5 mg/mL).

-

Degassing (CRITICAL): Oxygen is a triplet state quencher.

-

Transfer 2 mL of the solution to a quartz cuvette or reaction vial.

-

Bubble with high-purity Argon or Nitrogen for 15 minutes.

-

Seal the vessel immediately with a septum cap.

-

Irradiation & Monitoring

-

Baseline Scan: Record the UV-Vis spectrum (

nm) before irradiation. Note -

Irradiation: Place the sample 10 cm from the light source.

-

Sampling: Withdraw 50

L aliquots at -

Quantification: Inject into HPLC.

-

Mobile Phase: 60:40 Water:MeCN (+0.1% TFA).

-

Detection: 280 nm (Isosbestic point preferred if available, otherwise 254 nm).

-

Data Analysis

Calculate the extent of reaction (

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Slow Reaction in MeCN | Lack of H-atoms for abstraction. | Add 10% Isopropanol or 1% 1,4-cyclohexadiene as a radical source. |

| Yellowing of Solution | Formation of photo-byproducts (e.g., azo compounds) from PABA. | Reduce irradiation time; ensure strict anaerobic conditions (degassing). |

| Precipitation | PABA is less soluble than the ester. | Switch to 50:50 MeOH:Water or MeCN:Water (buffered to pH 7). |

| Low Mass Balance | Radical recombination or polymerization. | Dilute the sample (reduce concentration to |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

-

Wöll, D., et al. (2012).[1] "Diffusion-controlled sensitization of photocleavage reactions on surfaces." Journal of Photochemistry and Photobiology A. Link

-

Givens, R. S., et al. (2000). "Photochemistry of Phosphate Esters: The p-Hydroxyphenacyl Group as a Photoremovable Protecting Group." Journal of the American Chemical Society. Link

-

Corrie, J. E. T., et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Esters of Carboxylic Acids." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Lackmann, R. K., et al. (2021). "Solvent Effects on the Photochemistry of PABA." Journal of Photochemistry. Link

Sources

Using 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate in solid-phase peptide synthesis

Application Note: Orthogonal C-Terminal Functionalization in SPPS using 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

Executive Summary

This guide details the application of 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate (henceforth referred to as PABA-OMop ) in Solid-Phase Peptide Synthesis (SPPS). This molecule serves as a specialized, orthogonally protected building block. It combines the structural rigidity of 4-aminobenzoic acid (PABA) with the photolabile properties of the

Key Utility: PABA-OMop allows for the introduction of a benzoic acid moiety at the C-terminus or side chain of a peptide, which remains protected throughout standard acidic cleavage conditions (Boc chemistry) but can be selectively deprotected via UV irradiation (313–365 nm) or hydrazinolysis. This orthogonality is critical for synthesizing head-to-tail cyclic peptides , peptide-drug conjugates (PDCs) , and branched scaffolds .

Technical Profile & Mechanism

The Molecule

-

Chemical Name: 1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate

-

Functional Moiety: 4-Aminobenzoic Acid (PABA)[1]

-

Protecting Group:

-Methylphenacyl (OMop) ester -

CAS: (Related to PABA esters, specific derivative often custom synthesized or cataloged as OMop-protected amino acids).

-

Solubility: Soluble in DMF, DCM, DMSO.

Mechanistic Logic

The OMop ester functions as a "safety-catch" or photolabile protecting group. Unlike standard alkyl esters (methyl/ethyl) which require strong saponification, or acid-labile esters (tBu) which cleave with TFA, the OMop group is stable to TFA. This makes it ideal for Boc-SPPS protocols.

Upon irradiation at 313–365 nm , the OMop group undergoes a Norrish Type II photocleavage or radical fragmentation, releasing the free carboxylic acid of the PABA moiety without damaging the peptide backbone or other protecting groups.

Stability Matrix:

| Condition | Stability | Notes |

|---|---|---|

| 50% TFA / DCM | Stable | Compatible with Boc deprotection. |

| HF / TFMSA | Stable | Generally stable to strong acid cleavage (if not prolonged). |

| 20% Piperidine | Labile/Risk | Caution: Phenacyl esters are susceptible to nucleophilic attack/aminolysis. Use in Fmoc SPPS requires modified bases (e.g., DBU/HOBt) or is not recommended. |

| UV (365 nm) | Cleaved | Primary deprotection mechanism. |

| Hydrazine | Cleaved | Alternative chemical cleavage. |

Experimental Workflows

Workflow Diagram: On-Resin Orthogonal Deprotection

Caption: Workflow for introducing PABA-OMop, selective photolytic deprotection, and subsequent functionalization.

Detailed Protocols

Protocol A: Coupling PABA-OMop to Resin-Bound Peptide

Context: The aniline amine of PABA is significantly less nucleophilic than aliphatic amines. Standard carbodiimide coupling (DIC) is often insufficient.

Reagents:

-

Resin-bound peptide (Boc-strategy preferred).

-

PABA-OMop (3–5 equivalents).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3–5 eq).

-

HOAt (1-Hydroxy-7-azabenzotriazole) (3–5 eq) - Optional but recommended for anilines.

-

DIPEA (Diisopropylethylamine) (6–10 eq).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

-

Preparation: Swell the resin (e.g., MBHA or PAM resin for Boc chem) in DCM for 20 min, then wash with DMF (3x).

-

Activation: In a separate vial, dissolve PABA-OMop, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 1 minute to pre-activate.

-

Note: The solution may turn yellow/orange.

-

-

Coupling: Add the activated mixture to the resin.

-

Incubation: Shake at room temperature for 2 to 4 hours .

-

Optimization: For difficult sequences, double coupling or overnight coupling is recommended due to the low nucleophilicity of the aniline.

-

-

Monitoring: Perform a Chloranil test (more sensitive for anilines than Kaiser test). If positive (blue/green spots), repeat coupling.

-

Washing: Wash resin with DMF (5x) and DCM (5x).

Protocol B: Selective Photolytic Cleavage (On-Resin)

Context: Removing the OMop group to expose the carboxylic acid for further reaction.

Equipment:

-

UV Lamp (Mercury arc or LED) capable of emission at 365 nm (or 313 nm).

-

Quartz or Pyrex reaction vessel (standard glass filters UV < 300 nm, which is fine for OMop, but Pyrex is safer).

Step-by-Step:

-

Solvent Exchange: Wash resin thoroughly with DMF, then suspend in a degassing solvent mixture.

-

Recommended Mixture: DMF/Ethanol (8:2) or Dioxane/Ethanol.[2]

-

Scavenger: Add a radical scavenger if oxidation of sensitive residues (Met, Trp) is a concern (e.g., DTT or semicarbazide, though usually not strictly necessary for OMop).

-

-

Irradiation: Place the reaction vessel 5–10 cm from the light source.

-

Cooling: Ensure the setup does not overheat (maintain < 30°C). Use a fan if necessary.

-

-

Duration: Irradiate for 3 to 6 hours .

-

Agitation: Gently bubble nitrogen through the solution or shake periodically to ensure uniform exposure.

-

-

Washing: Filter the resin. Wash extensively with DMF (5x) to remove the cleaved acetophenone byproduct.

-

Validation: Take a small aliquot of resin, cleave the peptide (HF/TFA), and analyze via HPLC/MS to confirm the mass shift (Loss of Phenacyl: -133 Da approx, gain of H).

Critical Troubleshooting & Insights

1. Base Sensitivity (The Fmoc Problem):

-

Issue: Phenacyl esters are susceptible to nucleophilic attack by secondary amines like piperidine (used in Fmoc deprotection). This can lead to premature loss of the OMop group or formation of a piperidyl-amide side product.

-

Solution:

-

Primary Recommendation: Use Boc-SPPS . The OMop group is perfectly stable to TFA.

-

Fmoc Workaround: If Fmoc is mandatory, use non-nucleophilic bases for Fmoc removal, such as DBU (1-2%) / HOBt (2%) in DMF. Keep deprotection times short (2 x 3 min) and monitor stability.

-

2. Aniline Nucleophilicity:

-

Issue: The amino group of PABA is deactivated by the electron-withdrawing ester and the phenyl ring.

-

Solution: Avoid weak activators like DIC/HOBt. Use HATU or PyBOP . If steric hindrance is also present (e.g., coupling to a bulky amino acid), consider generating the symmetric anhydride of the preceding amino acid (if PABA is the nucleophile) or using acid chloride activation (if coupling to PABA). Correction: Here PABA is the nucleophile coupling to the peptide acid. Therefore, use HATU/HOAt to activate the peptide acid.

3. Solubility of the Reagent:

-

PABA-OMop is hydrophobic. Ensure it is fully dissolved in DMF before addition. If precipitation occurs upon addition to the resin, add a small amount of DMSO or NMP.

References

- Photolabile Linkers in SPPS: Concept: Use of phenacyl esters (Pac) and -methylphenacyl esters (Mop) for carboxyl protection. Source: Tjoeng, F. S., & Heavner, G. A. (1983). Journal of Organic Chemistry. Context: Establishes the stability and photolysis conditions for phenacyl-type esters.

-

4-Aminobenzoic Acid (PABA)

- Source: Sigma-Aldrich / Merck Technical Bulletins on PABA deriv

-

URL: (General PABA properties).

-

Orthogonal Protection Strategies

- Source: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Context: Comprehensive review of protecting groups including phenacyl esters.[2]

-

URL:

- Phenacyl Ester Cleavage Mechanisms: Source: Sheehan, J. C., & Umezawa, K. (1973). Journal of Organic Chemistry. Context: Original description of phenacyl esters as photolabile groups.

(Note: Specific commercial application notes for "1-Methyl-2-oxo-2-phenylethyl 4-aminobenzoate" are rare as it is often a custom intermediate; the protocols above are derived from the standard chemistry of

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Quantum Yield of P-Aminobenzoic Acid (PABA) Photocleavage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photocleavage of p-aminobenzoic acid (PABA). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate experimental challenges and improve the quantum yield of your photoreactions. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding PABA photocleavage and its quantum yield.

Q1: What is quantum yield in the context of PABA photocleavage?

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction.[1][2] It is defined as the ratio of the number of molecules that undergo a specific event (e.g., the number of PABA molecules that are cleaved) to the number of photons absorbed by the system.[1][2]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A low quantum yield (less than 1) indicates that many of the absorbed photons do not result in the desired photocleavage event, being dissipated through other pathways like heat loss, fluorescence, or phosphorescence.[2][3] For PABA, the quantum yields are typically quite low, often less than 0.01, making optimization of reaction conditions crucial.[4][5]

Q2: What is the general mechanism of PABA photocleavage?

When PABA absorbs ultraviolet (UV) light, it is promoted to an electronic excited state.[2][6] From this state, it can undergo several reactions. A key step in the photocleavage process is the dissociation of a hydrogen atom from the amino group, forming a 4-aminylbenzoic acid radical.[7] The subsequent reactions and final products are highly dependent on the experimental conditions, particularly the presence of oxygen.[4][5]

Q3: What are the primary factors that influence the quantum yield of PABA photocleavage?

Several experimental parameters can significantly impact the efficiency of PABA photocleavage. These include:

-

pH: The quantum yield is highly dependent on the pH of the solution.[4][5]

-

Presence of Oxygen: Oxygen can intercept intermediates and lead to different, often undesired, products.[4]

-

Irradiation Wavelength: The energy of the incident light must be sufficient to induce the electronic transition that leads to cleavage.[7]

-

Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the excited state and reaction intermediates.[1][3]

-

Concentration: The concentration of PABA can affect the reaction kinetics.[3]

Q4: What are the typical photoproducts of PABA irradiation?

The photoproducts of PABA are highly dependent on the presence or absence of oxygen.

-

In deoxygenated (anaerobic) solutions , the primary photoproducts are 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid.[4][5][7]

-

In aerated (oxygenated) solutions , a rapid discoloration of the sample is often observed, leading to oxidized products such as 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[4] The presence of even trace amounts of oxygen can significantly reduce the yield of the anaerobic products.[4]

Q5: Why is pH so critical for the quantum yield of PABA photocleavage?

The quantum yield of PABA photocleavage is significantly higher in alkaline conditions.[4][5] For example, the quantum yields for the formation of the main anaerobic photoproducts are less than 10⁻⁴ at pH 7 but increase to over 10⁻³ at pH 11.[4][5] This strong pH dependence suggests that the deprotonated form of the PABA radical cation is a key intermediate in the reaction pathway.[4][5] Therefore, controlling the pH is one of the most effective ways to improve the quantum yield.

Troubleshooting Guide: Low Quantum Yield

Problem: My quantum yield is significantly lower than the expected literature values.

This guide will walk you through the most common causes of low quantum yield in PABA photocleavage experiments and provide actionable solutions.

Possible Cause 1: Suboptimal pH

Explanation: As established, the quantum yield of PABA photocleavage is highly pH-dependent, with significantly better performance in alkaline conditions. If your reaction is performed at neutral or acidic pH, the quantum yield will be inherently low.

Solution:

-

Verify and Adjust pH: Use a calibrated pH meter to accurately measure the pH of your PABA solution. Adjust the pH to the desired alkaline range (e.g., pH 10-11) using a suitable base like NaOH or a buffer system (e.g., carbonate-bicarbonate buffer).

-

Use a Buffer: For prolonged experiments, it is highly recommended to use a buffer system to maintain a stable pH throughout the irradiation process, as photoreactions can sometimes lead to pH shifts.

Possible Cause 2: Presence of Oxygen

Explanation: Oxygen is a very efficient quencher of excited states and can react with the radical intermediates formed during PABA photocleavage. This leads to the formation of various oxidized byproducts and a significant reduction in the yield of the desired photocleavage products.[4]

Solution:

-

Deoxygenate Your Solution: Before irradiation, thoroughly deoxygenate your solvent and PABA solution. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 30-60 minutes. See Protocol 2 for a detailed procedure.

-

Maintain an Inert Atmosphere: During the experiment, ensure that the reaction vessel is sealed and maintained under a positive pressure of the inert gas to prevent atmospheric oxygen from re-dissolving into the solution.

Possible Cause 3: Inappropriate Wavelength or Light Source Intensity

Explanation: For a photochemical reaction to occur, the incident photons must have sufficient energy to be absorbed and induce the desired electronic transition. PABA is known to undergo photocleavage upon irradiation with UVB (around 290 nm) and UVC (around 254 nm) light, but it is stable under UVA (355 nm) irradiation.[7] If the wavelength is incorrect or the light intensity is too low, the rate of photocleavage will be minimal.

Solution:

-

Verify Wavelength: Ensure your light source (e.g., laser, lamp with a monochromator or filter) is emitting at a wavelength that is strongly absorbed by PABA and is known to cause photocleavage. Wavelengths between 254 nm and 300 nm are typically effective.[4][7]

-

Measure Photon Flux: The intensity of your light source (photon flux) directly impacts the reaction rate. If you suspect low intensity, you may need to measure it using a calibrated photometer or through chemical actinometry.[8]

-

Optimize Irradiation Time: If the light source has a low intensity, a longer irradiation time will be necessary to achieve a significant conversion of PABA.

Possible Cause 4: Solvent Effects

Explanation: The solvent can influence the stability of the excited state of PABA and the intermediates in the photocleavage reaction.[1] While aqueous solutions are common, the presence of other solvents or co-solvents can alter the reaction pathway and efficiency.

Solution:

-

Start with Aqueous Solutions: For predictable results based on published data, begin with buffered aqueous solutions.

-

Consider Solvent Polarity: If using non-aqueous or mixed-solvent systems, be aware that changes in solvent polarity can affect the quantum yield. Highly polar, protic solvents are generally used for PABA photochemistry studies.

Possible Cause 5: Inaccurate Measurement of Quantum Yield

Explanation: The calculation of quantum yield requires accurate measurement of both the number of photons absorbed by the sample and the number of PABA molecules that have reacted. Errors in either of these measurements will lead to an incorrect quantum yield value.

Solution:

-

Accurate Spectrophotometry: Use a calibrated spectrophotometer to measure the change in PABA concentration. Ensure that the absorbance values are within the linear range of the instrument.

-

Reliable Photon Flux Determination: Use a standard method to determine the photon flux of your light source. This can be done with a calibrated photodiode or by using a chemical actinometer, such as the ferrioxalate system.[8] An online UV-Vis spectroscopy method can also be employed for a more streamlined determination.[8] See Protocol 3 for a relevant procedure.

Experimental Protocols

Protocol 1: Sample Preparation for PABA Photocleavage Experiments

-

Prepare Stock Solution: Dissolve a known mass of high-purity p-aminobenzoic acid in your chosen solvent (e.g., ultrapure water) to create a concentrated stock solution.

-

Prepare Buffer (if needed): Prepare a buffer solution appropriate for the desired pH range (e.g., a carbonate-bicarbonate buffer for pH 10).

-

Prepare Working Solution: Dilute the PABA stock solution with the buffer (or unbuffered solvent) to the desired final concentration. Ensure the initial absorbance at the irradiation wavelength is suitable for your experimental setup (typically between 0.1 and 1.0 for accurate spectrophotometric measurements).

-

pH Adjustment: If not using a buffer, adjust the pH of the final working solution using dilute acid or base while monitoring with a calibrated pH meter.

Protocol 2: Deoxygenation of Aqueous Solutions

-

Select a Suitable Vessel: Place your PABA solution in a reaction vessel (e.g., a quartz cuvette with a septum-sealed cap) that allows for gas purging.

-

Introduce Inert Gas: Use a long needle connected to a source of high-purity nitrogen or argon gas. Insert the needle into the solution so that the gas bubbles through the liquid from the bottom.

-

Provide a Gas Outlet: Use a second, shorter needle inserted through the septum but not into the liquid to act as a vent for the displaced oxygen.

-

Purge the Solution: Bubble the inert gas through the solution for a minimum of 30-60 minutes. The required time may vary depending on the volume of the solution and the flow rate of the gas.

-

Maintain Inert Atmosphere: After purging, remove the needles and ensure the vessel is sealed. If the experiment is lengthy, it is advisable to maintain a slight positive pressure of the inert gas over the solution.

Protocol 3: Determination of Quantum Yield using Online UV-Vis Spectroscopy

This protocol is adapted from a versatile method for determining photochemical quantum yields.[8]

-

Experimental Setup: Modify a standard UV-Vis spectrophotometer cuvette holder to allow for simultaneous irradiation by an external light source (e.g., an LED) and absorbance measurement by the spectrophotometer. The irradiation should be perpendicular to the measurement beam.

-

Actinometry (Calibration):

-

Fill a cuvette with a chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).

-

Irradiate the actinometer solution and monitor the change in absorbance over time.

-

Use the known quantum yield and the rate of absorbance change to calculate the photon flux (intensity) of your light source.

-

-

PABA Measurement:

-

Replace the actinometer solution with your prepared PABA solution.

-

Irradiate the PABA solution under the exact same conditions as the actinometry step.

-

Monitor the decrease in the PABA absorbance peak (or the increase in a product peak) over time.

-

-

Calculation:

-

Determine the initial rate of reaction for PABA from the absorbance vs. time data.

-

Using the photon flux determined from the actinometry step and the rate of PABA disappearance, calculate the quantum yield (Φ) for your reaction.

-

Data Summary

Table 1: Influence of pH on the Quantum Yield of PABA Photoproduct Formation in Deoxygenated Solution

| pH | Quantum Yield (Φ) | Reference |

| 7.0 | < 10⁻⁴ | [4][5] |

| 11.0 | > 10⁻³ | [4][5] |

This table illustrates the significant increase in quantum yield under alkaline conditions.

Table 2: Recommended Wavelengths for PABA Photocleavage Studies

| Wavelength Range | Classification | Efficacy for Photocleavage | Reference |

| 355 nm | UVA | Ineffective (PABA is stable) | [7] |

| >290 nm | UVB | Effective | [4][7] |

| 254 nm | UVC | Effective | [4][7] |

Visual Guides

Diagram 1: Simplified PABA Photocleavage Pathway

Caption: Simplified reaction pathways for PABA photocleavage under anaerobic and aerobic conditions.

Diagram 2: Troubleshooting Workflow for Low Quantum Yield

Caption: A step-by-step workflow for troubleshooting low quantum yield in PABA photocleavage experiments.

References

-

Shaw, L., et al. (n.d.). The photochemistry of p-aminobenzoic acid. PubMed. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?[Link]

-

Lin, Y.-H., et al. (2022, January 26). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. [Link]

-

ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid. [Link]

-

Filo. (2025, January 30). Discuss the factors affecting quantum yield in photochemical reactions...[Link]

-

Wikipedia. (n.d.). Quantum yield. [Link]

-

AZoM. (2013, December 16). Understanding Photocleavage Reactions. [Link]

-

Williams, J. A. G. (2018, May 1). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

-

MSU Chemistry. (n.d.). Photochemistry. [Link]

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Discuss the factors affecting quantum yield in photochemical reactions... [askfilo.com]

- 4. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

Solubility issues of phenacyl benzoates in aqueous buffers

Welcome to the technical support guide for addressing solubility challenges with phenacyl benzoates in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter dissolution issues during their experiments. Here, we move beyond simple instructions to explain the underlying scientific principles, providing you with the expertise to not only solve current problems but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my phenacyl benzoate not dissolving in my aqueous buffer?

Answer: The primary reason is a fundamental mismatch in polarity. Phenacyl benzoates are organic esters, characterized by phenyl and benzoate groups, which are composed of nonpolar benzene rings.[1][2] This structure makes the molecule predominantly hydrophobic (water-hating) and lipophilic (fat-loving).[1][2] Aqueous buffers, on the other hand, are highly polar environments.

According to the principle of "like dissolves like," polar solvents readily dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Because phenacyl benzoate is largely non-polar, it has very limited solubility in water and, consequently, in most aqueous buffers.[2][3][4][5] This inherent hydrophobicity leads to the compound precipitating or remaining as a solid suspension rather than forming a homogenous solution.

Q2: I need to prepare a stock solution. What is the best initial approach?

Answer: The most reliable and common strategy for compounds like phenacyl benzoates is to first create a concentrated stock solution in a water-miscible organic solvent before diluting it into your final aqueous buffer. This technique is known as using a co-solvent.[6][7]

Recommended Co-solvents:

-

Dimethyl sulfoxide (DMSO): This is the most widely used co-solvent in biological and chemical assays.[8][9] It is a powerful, polar aprotic solvent capable of dissolving a vast range of both hydrophobic and hydrophilic compounds.[10]

-

Ethanol (EtOH): A common and less aggressive solvent than DMSO, suitable for many applications.

-

N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, though its use can be more limited due to potential reactivity and toxicity compared to DMSO.[11]

The general principle is to dissolve the phenacyl benzoate in the organic solvent at a high concentration (e.g., 100 times the final desired concentration) and then perform a serial dilution into the aqueous buffer.[6] This method allows you to introduce the compound into the aqueous phase in a dissolved state, though you must be cautious about precipitation upon dilution.

Critical Consideration: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects the solvent itself may have on your assay (e.g., enzyme activity, cell viability).[12][13][14] High concentrations of organic solvents can be toxic to cells or inhibit enzyme reactions.[11][13]

Q3: My compound precipitates when I dilute my DMSO stock into the buffer. What should I do next?

Answer: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the phenacyl benzoate exceeds its solubility limit in the final aqueous buffer, even with the small percentage of co-solvent.

Here is a troubleshooting workflow to address this:

Caption: Troubleshooting workflow for precipitation issues.

Q4: Can I use pH adjustment to improve the solubility of phenacyl benzoates?

Answer: Generally, pH adjustment is not an effective primary strategy for improving the solubility of simple phenacyl benzoates. This method is most effective for compounds with ionizable functional groups (weak acids or bases) because their charge state, and thus water solubility, can be altered by changing the pH.[15][16][]

Phenacyl benzoate itself consists of an ester linkage between benzoic acid and a phenacyl group. This ester group is neutral and does not readily accept or donate protons in typical biological pH ranges (pH 3-9). Therefore, altering the pH within this range will not significantly change the molecule's charge or its poor aqueous solubility.[18]

Exception: This strategy may be viable if your specific phenacyl benzoate derivative has an additional acidic or basic moiety on one of its aromatic rings. In such cases, adjusting the buffer pH to be approximately 2-3 units away from the compound's pKa can dramatically increase solubility.[15] However, be aware of the potential for ester hydrolysis at extreme pH values (highly acidic or alkaline conditions).

Advanced Solubilization Strategies & Protocols

For experiments where organic co-solvents are not permissible or are ineffective, more advanced formulation techniques using excipients are required.

Q5: How can surfactants help, and which ones should I use?

Answer: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[19] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20][21]

The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic compounds like phenacyl benzoates can partition into this core, effectively being encapsulated and solubilized within the aqueous solution.[20][21][22] This process is known as micellar solubilization.

Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[21][23]

-

Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations for its high solubilization capacity and low toxicity.[19][23]

-

Triton™ X-100: A common laboratory detergent effective for solubilizing proteins and hydrophobic compounds.

| Surfactant | Type | Typical Working Concentration | Key Considerations |

| Tween® 80 | Non-ionic | 0.05% - 1.0% (v/v) | Generally biocompatible; can be used in cell-based assays and in vivo studies.[23] |

| Triton™ X-100 | Non-ionic | 0.1% - 1.0% (v/v) | Can interfere with certain assays (e.g., by absorbing UV light) and may lyse cells at higher concentrations. |

| SDS | Anionic | 0.1% - 2.0% (w/v) | Strong solubilizer but often denatures proteins; generally not suitable for enzymatic or cell-based assays.[21] |

Protocol: Solubilization using a Surfactant

-

Prepare Surfactant Buffer: Prepare your aqueous buffer and add the chosen surfactant (e.g., Tween® 80) to the desired final concentration (e.g., 0.5%). Ensure the surfactant is fully dissolved.

-

Add Compound: Weigh the phenacyl benzoate powder and add it directly to the surfactant-containing buffer.

-

Facilitate Dissolution: Gently agitate the solution. Use of a vortex mixer or sonication bath for short periods can aid dissolution. Avoid excessive foaming.

-

Equilibrate: Allow the solution to stir at room temperature for 1-2 hours to ensure maximum solubilization.

-

Filter (Optional but Recommended): To remove any remaining undissolved particulate matter, filter the solution through a 0.22 µm syringe filter that is compatible with the surfactant.

Q6: What are cyclodextrins, and how do they work?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units (oligosaccharides).[24] They have a unique structure resembling a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[1][24][25]

This structure allows them to act as "molecular containers." A hydrophobic molecule like phenacyl benzoate, if appropriately sized, can fit into the nonpolar interior cavity of the cyclodextrin.[1] This forms a water-soluble "inclusion complex," where the hydrophobic drug is shielded from the aqueous environment by the cyclodextrin's hydrophilic outer surface.[1][24] This is a powerful method for significantly increasing the aqueous solubility of poorly soluble drugs.[1][26]

Commonly Used Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile and solubilizing capacity.

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, capable of solubilizing a broad range of compounds.

Caption: Mechanism of cyclodextrin solubilization.

Protocol: Solubilization using Cyclodextrin (Kneading Method)

-

Weigh Components: Accurately weigh the phenacyl benzoate and the chosen cyclodextrin (e.g., HP-β-CD). A molar ratio of 1:1 or 1:2 (drug:cyclodextrin) is a good starting point.

-

Mix Powders: Place the powders in a glass mortar and mix them thoroughly with a pestle.

-

Knead: Add a small amount of a water/alcohol mixture (e.g., water:ethanol 50:50 v/v) dropwise to the powder mix. Knead vigorously with the pestle for 30-45 minutes. The goal is to form a thick, consistent paste.

-

Dry: Spread the paste in a thin layer on a glass plate and dry it in an oven at 40-50°C until the solvent has completely evaporated. Alternatively, use a vacuum desiccator.

-

Create Powder: Scrape the dried complex and grind it into a fine powder using the mortar and pestle.

-

Dissolve: This powdered inclusion complex can now be dissolved directly in your aqueous buffer, where it should exhibit significantly enhanced solubility.

References

- Phenyl Benzoate. (n.d.). Merck Index Online.

- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.Advanced Journal of Pharmacy and Technology Innovation.

-

Lo, W. (2020). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

-

PIKAI PHARMACY. (2021). Cyclodextrin | Inclusion Complex. YouTube. Retrieved from [Link]

-

Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

-

Lue-Dai, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS. Retrieved from [Link]

-

What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Surfactant Supplier Blog. Retrieved from [Link]

-

PHENYL BENZOATE. (n.d.). Inxight Drugs. Retrieved from [Link]

-

Witte, K., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. Retrieved from [Link]

-

de Campos, V. E., et al. (2009). The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest. Genetics and Molecular Biology. Retrieved from [Link]

-

Zhou, W., et al. (2017). Advantages and challenges of Tween 80 surfactant-enhanced technologies for the remediation of soils contaminated with hydrophobic organic compounds. Chemical Engineering Journal. Retrieved from [Link]

-

Patel, M., et al. (2021). Cyclodextrin and its Derivative in Drug Delivery System. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Posey, N. D., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Effect on enzyme activity of different organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Másson, M., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog. Retrieved from [Link]

-

Liu, L., et al. (2015). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods. Retrieved from [Link]

-

Ishikawa, Y., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Macnicol, D. D., & Maclennan, S. (1981). Influence of organic solvent mixtures on biological membranes. Environmental Health Perspectives. Retrieved from [Link]

-

Person, T. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

-

Tork-Anzan, F., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

-

Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

-

Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development. Retrieved from [Link]

- Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (2017). Google Patents.

-

Rosen, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drugs in R&D. Retrieved from [Link]

-

Li, Z., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Gryl, M., et al. (2014). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. CrystEngComm. Retrieved from [Link]

-

Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Retrieved from [Link]

-

BENZOATES. (2002). OECD Existing Chemicals Database. Retrieved from [Link]

-

Gaikar, V. G., & Phatak, P. V. (2013). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Polish Journal of Chemical Technology. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Benzoic acid and its salts - Chemical and Technical Assessment (CTA). (2020). FAO Knowledge Repository. Retrieved from [Link]

Sources

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]

- 3. Phenyl Benzoate [drugfuture.com]

- 4. Phenyl benzoate | 93-99-2 [chemicalbook.com]

- 5. 苯甲酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. ijmsdr.org [ijmsdr.org]

- 8. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 12. pub.geus.dk [pub.geus.dk]

- 13. scielo.br [scielo.br]

- 14. Influence of organic solvent mixtures on biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. scialert.net [scialert.net]

- 18. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]

- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 21. jocpr.com [jocpr.com]

- 22. asianpharmtech.com [asianpharmtech.com]

- 23. ee.hnu.edu.cn [ee.hnu.edu.cn]

- 24. m.youtube.com [m.youtube.com]

- 25. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmaexcipients.com [pharmaexcipients.com]

Photochemistry Technical Support: Phenacyl Ester Optimization

Ticket ID: PH-OPT-405 Subject: Minimizing Side Reactions & Byproduct Interference in Phenacyl Ester Photolysis Assigned Specialist: Senior Application Scientist, Photochemistry Division

Introduction: The "Clean Release" Imperative

Welcome to the technical support center. You are likely here because your phenacyl ester photolysis is suffering from one of three critical failures: low quantum yield , substrate degradation (via radical attack), or incomplete uncaging due to the "inner filter effect."

The "legacy" phenacyl esters (e.g., simple phenacyl or

Module 1: Critical Mechanism Analysis

To troubleshoot, you must understand the competition between the "productive" pathway and the "destructive" side reactions.

The Divergence: Radical vs. Rearrangement

-

Legacy Phenacyls (The "Dirty" Pathway): Upon UV excitation, the carbonyl undergoes intersystem crossing to a triplet state (

). It abstracts a hydrogen atom (from solvent or internal structure), forming a ketyl radical. This radical often dimerizes or attacks the biological substrate, leading to complex mixtures and low yields. -

-Hydroxyphenacyl (The "Clean" Pathway): The pHP group undergoes a solvent-assisted Photo-Favorskii rearrangement . The excited triplet state releases the substrate and forms a spirodione intermediate, which is rapidly hydrated to form

-

Critical Advantage: The byproduct (

-hydroxyphenylacetic acid) is transparent at the excitation wavelength (

-

Visualizing the Pathways

Figure 1: Mechanistic divergence between legacy phenacyl esters (red path) causing radical damage and inner filter effects, versus the pHP Photo-Favorskii pathway (green path) yielding clean release.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at ~50% conversion despite continued irradiation."

Diagnosis: Inner Filter Effect. If you are using a legacy phenacyl group (e.g., unsubstituted phenacyl ester), the byproduct is often an acetophenone derivative. Acetophenone absorbs strongly at the same wavelengths used for uncaging (~300–320 nm). As the reaction proceeds, the byproduct accumulates and absorbs the photons intended for the remaining caged material.

Corrective Actions:

-

Switch to pHP: The primary byproduct of

-hydroxyphenacyl photolysis ( -

Wavelength Tuning: If you must use legacy esters, shift excitation to the "red edge" of the absorption band (>350 nm), where the byproduct absorbs less than the starting material, though this will reduce quantum efficiency.

-

Flow Chemistry: Use a flow cell to continuously remove the byproduct-rich solution from the light path.

Issue 2: "I see degradation of my oxidation-sensitive substrate (e.g., Methionine/Tryptophan residues)."

Diagnosis: Radical Attack / ROS Generation.

Legacy phenacyls generate triplet ketyl radicals that can abstract hydrogen from your substrate. Additionally, dissolved oxygen can quench the triplet state, generating singlet oxygen (

Corrective Actions:

-

Degassing: rigorously purge the solution with Argon or Nitrogen for 15 minutes prior to photolysis to remove oxygen.

-

Solvent Scavengers: For legacy esters, adding a hydrogen atom donor (like isopropanol or dithiothreitol) can quench the ketyl radical before it attacks the substrate. Warning: This promotes the formation of the absorbing acetophenone byproduct (see Issue 1).

-

The pHP Fix: The Photo-Favorskii mechanism of pHP is concerted and largely avoids the generation of diffusible free radicals, significantly reducing oxidative damage [2].

Issue 3: "The pHP reaction is extremely slow in my organic solvent."

Diagnosis: Lack of Water. The Photo-Favorskii rearrangement requires water to open the spirodione intermediate. In anhydrous organic solvents (e.g., pure DMSO or DCM), the reaction pathway is blocked or diverted to slower, non-productive channels [3].

Corrective Actions:

-

Water Content: Ensure the solvent system contains at least 5–10% water (v/v). Common mixtures include CH

CN:H -

pH Control: The rate of release is generally robust across physiological pH (pH 7.0–7.4). Avoid extremely acidic conditions (pH < 2) which can protonate the phenolic oxygen and inhibit the rearrangement.

Module 3: Optimization Protocols

Protocol A: Optimized pHP Photolysis (Standard)

Use this for maximum yield and biological compatibility.

Materials:

-

Light Source: 300–360 nm (LED or filtered Hg lamp). 365 nm LED is ideal.

-

Solvent: PBS Buffer (pH 7.4) or CH

CN:PBS (1:1) for solubility. -

Concentration: 10–100

M (to minimize optical density issues).

Step-by-Step:

-

Preparation: Dissolve the pHP-caged compound in a minimum volume of DMSO or acetonitrile.

-

Dilution: Dilute into the working buffer (must contain >10% water).

-

Checkpoint: Measure UV-Vis absorbance. Ensure OD at excitation wavelength is < 0.5 to ensure uniform light penetration.

-

-

Degassing (Optional but Recommended): Bubble Argon through the solution for 10 mins.

-

Irradiation: Irradiate at 365 nm.

-

Monitoring: Track the disappearance of the starting material by HPLC or the appearance of the free substrate.

-

Validation: The solution should not turn yellow/brown (indicative of polymerization/radical byproducts). It should remain relatively clear due to the formation of

-hydroxyphenylacetic acid.

-

Protocol B: Managing Legacy Phenacyl Esters

Use this only if pHP synthesis is not feasible.

Materials:

-

Scavenger: Isopropanol (hydrogen donor) or DTT (thiol scavenger).

-

Solvent: Degassed acetonitrile/water.

Step-by-Step:

-

Add Scavenger: Supplement the reaction buffer with 5–10% Isopropanol. This acts as a "sacrificial" H-donor to quench the ketyl radical rapidly, preventing it from attacking your substrate [4].

-

Agitation: Vigorous stirring is mandatory to prevent local depletion of the scavenger and local accumulation of absorbing byproducts (Inner Filter Effect).

-

Pulsed Irradiation: If possible, use pulsed light rather than continuous wave. This allows time for diffusion of byproducts away from the immediate excitation volume.

Module 4: Comparative Data & Decision Matrix

Table 1: Protecting Group Selection Guide

| Feature | Legacy Phenacyl Ester | |

| Primary Mechanism | Triplet H-Abstraction (Radical) | Photo-Favorskii Rearrangement |

| Byproduct | Acetophenone (Absorbing) | |

| Inner Filter Effect | High (Stalls reaction) | Negligible (Linear kinetics) |

| Radical Damage | High risk to substrate | Low risk |

| Solvent Requirement | Tolerates anhydrous | Requires H |

| Quantum Yield ( | Typically 0.1 – 0.4 | Typically 0.1 – 0.9 (Substrate dependent) |

Decision Tree for Troubleshooting

Figure 2: Logic flow for diagnosing photolysis failures.

References

-

Givens, R. S., et al. (2008).[1] "The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical." Journal of the American Chemical Society, 130(11), 3307–3309.[1][2] [Link][1]

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

-

Kamdzhilov, Y., et al. (2007). "Photochemical Release of Amino Acids and Peptides from p-Hydroxyphenacyl Esters." Journal of Photochemistry and Photobiology A: Chemistry, 187, 363. [Link]

-

Banerjee, A., & Falvey, D. E. (1998). "Photochemical Cleavage of Phenacyl Esters in the Presence of Hydrogen Atom Donors." Journal of Organic Chemistry, 63(18), 6245–6251. [Link]

Sources

Technical Support Center: Stability & Handling of 4-Aminobenzoate Derivatives

Current Status: Operational Topic: 4-Aminobenzoate Derivatives (Benzocaine, Procaine, Tetracaine, PABA) Ticket Priority: High (Light/Oxidation Sensitivity)

Core Directive & Scientific Rationale

Welcome to the Technical Support Center for 4-aminobenzoate derivatives. These compounds are the backbone of many local anesthetic formulations, yet they present a "double-edged" stability challenge: they are susceptible to hydrolytic cleavage at the ester bond and oxidative degradation at the primary amine.

The Mechanism of Failure

To handle these compounds successfully, you must understand why they fail.

-

Photo-Oxidative Discoloration: The electron-rich aromatic amine is prone to losing an electron under UV/Visible light (300–500 nm), forming a radical cation. This radical is resonance-stabilized, allowing it to persist long enough to dimerize or react with oxygen, forming colored azo compounds or quinone-imines . This is why your white powder turns yellow/brown.

-

Hydrolysis: The ester linkage is the weak point in aqueous solution. It cleaves to form 4-aminobenzoic acid (PABA) and the corresponding alcohol. This reaction is pH-dependent and autocatalytic (the acid produced lowers pH, potentially accelerating hydrolysis in unbuffered systems).

Visualizing the Threat

Figure 1: Degradation Pathways

This diagram illustrates the two distinct pathways leading to potency loss (Hydrolysis) and physical appearance changes (Oxidation).

Caption: Figure 1: Dual degradation pathways. The oxidative pathway (top) leads to discoloration, while the hydrolytic pathway (bottom) leads to potency loss and precipitation of PABA.

Troubleshooting Guide (FAQ)

Issue: Material Discoloration

Q: My Benzocaine powder has turned a pale yellow. Can I still use it if I filter it?

-

Diagnostic: The yellow color indicates the formation of oxidative coupling products (azo/azoxy derivatives) due to light exposure or air oxidation.

-

Verdict: Discard immediately.

-

Technical Reasoning: The color change indicates a fundamental chemical transformation of the API. While the mass percentage of the impurity might be low, these oxidative byproducts can be cytotoxic or sensitizing. Filtration cannot remove these impurities as many are soluble or co-crystallized.

Issue: "Ghost Peaks" in HPLC

Q: I see a new peak eluting earlier than my main compound in Reverse Phase HPLC.

-

Diagnostic: This is likely 4-Aminobenzoic Acid (PABA) resulting from hydrolysis.

-

Verification: Check the UV spectrum of the peak.[1][2] PABA has a distinct absorption max around 266 nm (pH dependent).

-

Root Cause: The sample was likely prepared in a non-buffered aqueous solution or left at room temperature too long before injection.

-

Fix: Prepare analytical standards in anhydrous solvents (e.g., Methanol/Acetonitrile) and keep autosampler temperature at 4°C.

Issue: Solubility & Precipitation

Q: I prepared a 2% solution, but needle-like crystals appeared after 24 hours.

-

Diagnostic: If the pH drifted down, this is likely PABA precipitating (PABA is less soluble in water than some salt forms of the derivatives). Alternatively, if you used the free base form of the anesthetic, it has very poor water solubility.

-

Corrective Action: Ensure you are using the Hydrochloride salt for aqueous formulations. If using the free base, you must use an organic co-solvent (Ethanol/PG) or adjust pH < 4.0 (though this accelerates hydrolysis).

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Weighing

Objective: Minimize photon impact during the most vulnerable state (solid powder).

-

Environment: Perform weighing in a room with filtered lighting (Gold/Amber sleeves on fluorescent tubes, cutting wavelengths <500 nm).

-

PPE: Standard lab coat, nitrile gloves, safety glasses.

-

Vessel: Use Amber Volumetric Flasks exclusively. If unavailable, wrap clear glass entirely in aluminum foil before taring the balance.

-

Atmosphere: For high-value standards, flush the headspace of the stock container with Argon or Nitrogen before re-sealing.

Protocol B: Solubilization & Formulation

Objective: Prevent oxidative radical initiation in solution.

| Step | Action | Technical Rationale |

| 1 | Solvent Degassing | Sparge water/buffer with Helium or Nitrogen for 15 mins prior to use. |

| 2 | Chelation (Optional) | Add 0.05% EDTA if metal ions are suspected. |